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Abstract: This technical guide provides a comprehensive overview of the physical and chemical

properties of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid, a heterocyclic compound of significant

interest in medicinal chemistry. The guide delves into its synthesis, spectral characteristics, and

predicted physicochemical parameters. While experimental data for this specific molecule is

limited in publicly accessible literature, this document compiles available information and draws

logical inferences from closely related analogs to provide a valuable resource for researchers.

The guide also explores the broader context of pyrazole derivatives in drug discovery,

highlighting the potential applications and reactivity of this class of compounds.

Introduction: The Prominence of the Pyrazole
Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,

is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic

properties have made it a "privileged scaffold," a molecular framework that is frequently found
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in biologically active compounds.[2] Pyrazole derivatives exhibit a remarkable breadth of

pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and

antiviral properties.[2][3] This versatility has led to the development of numerous blockbuster

drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil,

underscoring the therapeutic potential embedded within the pyrazole core.[2]

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid belongs to this important class of compounds. The

presence of two phenyl groups at positions 3 and 5 of the pyrazole ring, combined with an

acetic acid moiety at the 1-position, suggests a molecule with potential for diverse biological

interactions and applications in drug design and development. This guide aims to provide a

detailed understanding of its fundamental chemical and physical characteristics.

Physicochemical Properties
Precise experimental data for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid is not widely available

in the current literature. However, based on its structure and data from chemical suppliers and

analogous compounds, we can compile a profile of its key physicochemical properties.
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Property Value Source/Comment

Molecular Formula C₁₇H₁₄N₂O₂ --INVALID-LINK--

Molecular Weight 278.31 g/mol
Calculated from the molecular

formula

CAS Number 93323-67-2 --INVALID-LINK--

Appearance White to off-white solid Predicted[4]

Melting Point Not available

Experimental data not found.

For comparison, the related

compound 3,5-

diphenylpyrazole has a melting

point of 199-203 °C. The

melting point of (3,5-Dimethyl-

pyrazol-1-yl)-acetic acid is 186-

188 °C.[5]

Boiling Point 496.2 ± 33.0 °C Predicted[4]

Density 1.20 ± 0.1 g/cm³ Predicted[4]

pKa 3.59 ± 0.10 Predicted[4]

Solubility

Soluble in organic solvents

such as ethanol, methanol,

and acetone. Limited solubility

in water.

General solubility for pyrazole

derivatives.[6]

Synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid
While a specific, detailed protocol for the synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid
is not readily available, a plausible and widely used synthetic route for N-alkylated pyrazoles

involves a two-step process. This process begins with the synthesis of the core pyrazole ring,

followed by the alkylation of the nitrogen atom.

Synthesis of the 3,5-Diphenylpyrazole Intermediate
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The most common method for synthesizing 1,3,5-trisubstituted pyrazoles is the reaction of a

1,3-dicarbonyl compound with a hydrazine derivative.[7][8] In this case, 1,3-diphenyl-1,3-

propanedione (dibenzoylmethane) would be reacted with hydrazine hydrate.

1,3-Diphenyl-1,3-propanedione

Cyclization Intermediate

+

Hydrazine Hydrate

3,5-DiphenylpyrazoleReflux in Acetic Acid

Click to download full resolution via product page

Caption: General synthesis of the 3,5-diphenylpyrazole core.

Protocol for the Synthesis of 3,5-Diphenylpyrazole:

To a solution of 1,3-diphenyl-1,3-propanedione (1.0 eq) in glacial acetic acid, add hydrazine

hydrate (1.1 eq).

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Filter the precipitated solid, wash with water, and dry.

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3,5-

diphenylpyrazole.

N-Alkylation to (3,5-Diphenyl-pyrazol-1-yl)-acetic acid
The second step involves the N-alkylation of the synthesized 3,5-diphenylpyrazole with an

appropriate haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of

the ester.
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3,5-Diphenylpyrazole

Ethyl (3,5-Diphenyl-pyrazol-1-yl)-acetateEthyl Chloroacetate +

Base (e.g., K₂CO₃)

in Acetone, Reflux

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid

+

Hydrolysis (e.g., NaOH, H₂O/EtOH)

Click to download full resolution via product page

Caption: N-Alkylation and hydrolysis to yield the final product.

Protocol for the Synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid:

In a round-bottom flask, dissolve 3,5-diphenylpyrazole (1.0 eq) in acetone.

Add a base such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.

Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

After the reaction is complete, filter off the inorganic salts and evaporate the solvent under

reduced pressure.

To the resulting crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of

ethanol and water.

Stir the mixture at room temperature or gently heat until the hydrolysis is complete

(monitored by TLC).

Cool the reaction mixture and acidify with dilute hydrochloric acid until the product

precipitates.

Filter the solid, wash with cold water, and dry.
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Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (3,5-
Diphenyl-pyrazol-1-yl)-acetic acid.

Spectral Characterization
While the specific spectra for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid are not readily available,

we can predict the expected spectral features based on its structure and data from analogous

compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons

of the two phenyl rings, a singlet for the pyrazole ring proton, and a singlet for the methylene

protons of the acetic acid group. The carboxylic acid proton will likely appear as a broad singlet

at a downfield chemical shift.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

~10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).

~7.2-8.0 ppm (m, 10H): Aromatic protons of the two phenyl groups.

~6.5-7.0 ppm (s, 1H): Proton at the C4 position of the pyrazole ring.

~5.0-5.5 ppm (s, 2H): Methylene protons of the acetic acid moiety (-CH₂-).

¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbon atoms of the pyrazole ring, the

phenyl groups, and the acetic acid moiety.

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

~170-175 ppm: Carbonyl carbon of the carboxylic acid.

~125-155 ppm: Aromatic and pyrazole carbons.

~50-55 ppm: Methylene carbon of the acetic acid moiety.
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the carboxylic acid group

and the aromatic rings.

Expected IR Absorption Bands (cm⁻¹):

~2500-3300 (broad): O-H stretching of the carboxylic acid.

~1700-1725: C=O stretching of the carboxylic acid.

~1600, 1450-1500: C=C stretching of the aromatic rings.

~3000-3100: Aromatic C-H stretching.

~2850-2960: Aliphatic C-H stretching.

Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ corresponding to the molecular weight of

278.31 would be expected. Fragmentation patterns would likely involve the loss of the

carboxylic acid group (-COOH) and fragmentation of the pyrazole ring and phenyl substituents.

Chemical Reactivity and Stability
The chemical reactivity of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid is dictated by the functional

groups present: the pyrazole ring, the phenyl substituents, and the carboxylic acid moiety.

Pyrazole Ring: The pyrazole ring is aromatic and generally stable. It can undergo

electrophilic substitution, typically at the C4 position.[9]

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as

esterification, amidation, and reduction to the corresponding alcohol.

Stability: The compound is expected to be a stable solid under normal laboratory conditions.

The predicted storage temperature is 2-8°C.[4]
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Pyrazole Ring Reactions Carboxylic Acid Reactions

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Electrophilic Substitution
(e.g., Nitration, Halogenation) Esterification Amidation Reduction

Click to download full resolution via product page

Caption: Potential reaction pathways for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid.

Potential Applications in Drug Discovery
While specific biological activity data for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid is scarce, the

broader class of diphenyl pyrazole derivatives has shown significant promise in various

therapeutic areas.[2][3] The structural motifs present in this molecule suggest several potential

avenues for drug discovery research:

Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase

(COX) enzymes, which are key targets in inflammation.[2]

Anticancer Agents: The pyrazole scaffold has been incorporated into numerous compounds

with demonstrated anti-proliferative activity against various cancer cell lines.[1]

Antimicrobial Agents: Pyrazole derivatives have been reported to possess antibacterial and

antifungal properties.[3]

The acetic acid moiety provides a handle for further chemical modification, allowing for the

synthesis of a library of derivatives to explore structure-activity relationships (SAR) and

optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion
(3,5-Diphenyl-pyrazol-1-yl)-acetic acid is a molecule with significant potential in the field of

medicinal chemistry, stemming from its core pyrazole structure and versatile functional groups.

While a complete experimental characterization is not yet available in the public domain, this
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guide has synthesized the existing predicted data and information from analogous compounds

to provide a comprehensive technical overview. The outlined synthetic strategies and predicted

spectral data offer a solid foundation for researchers looking to work with this compound.

Further experimental investigation into its physical, chemical, and biological properties is

warranted to fully unlock its potential in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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